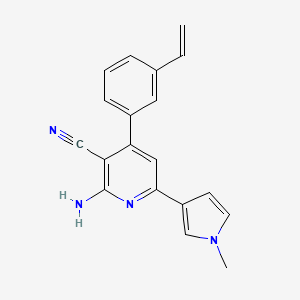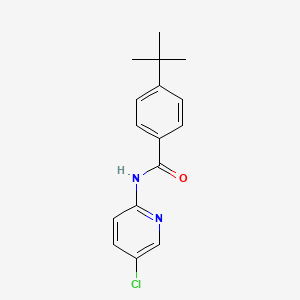![molecular formula C21H26FNO2 B5415784 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as M1 receptor positive allosteric modulator (PAM) and is known to interact with the muscarinic acetylcholine receptor subtype 1 (M1 receptor). In
作用机制
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol acts as a positive allosteric modulator (this compound) of the M1 receptor. This means that it binds to a site on the receptor that is distinct from the site where acetylcholine binds, and enhances the response of the receptor to acetylcholine. The M1 receptor is involved in a variety of physiological processes, including learning and memory, and is a potential target for the treatment of cognitive disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to enhance cognitive function in animal models, and has potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, it has been shown to have potential applications in the treatment of schizophrenia and other psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol is its potential therapeutic applications. It has been shown to have a positive effect on cognitive function, making it a potential treatment for Alzheimer's disease and other cognitive disorders. Additionally, it has been shown to have potential applications in the treatment of schizophrenia and other psychiatric disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
未来方向
There are several future directions for the study of 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol. One area of research is to further study its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further studies are needed to determine its potential toxicity and safety, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more selective M1 receptor 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenols, which could have potential therapeutic applications in a variety of neurological and psychiatric disorders.
合成方法
The synthesis of 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol involves several steps. The first step involves the protection of 2-methoxyphenol with tert-butyldimethylsilyl (TBDMS) to form the corresponding TBDMS ether. The second step involves the reaction of the TBDMS ether with 1-bromo-2-(4-fluorophenyl)ethane to form the corresponding ether. The third step involves the reduction of the ether with lithium aluminum hydride to form the corresponding alcohol. The fourth step involves the reaction of the alcohol with 1-(4-chlorobenzyl)-4-piperidinol to form the corresponding piperidine. Finally, the piperidine is methylated with methyl iodide to form this compound.
科学研究应用
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function, making it a potential treatment for Alzheimer's disease and other cognitive disorders. Additionally, it has been shown to have potential applications in the treatment of schizophrenia and other psychiatric disorders.
属性
IUPAC Name |
4-[[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-25-21-13-18(8-11-20(21)24)15-23-12-2-3-17(14-23)5-4-16-6-9-19(22)10-7-16/h6-11,13,17,24H,2-5,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTMUAQSPBXDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)CCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5415707.png)

![methyl N-[3-(2-chlorophenyl)acryloyl]leucinate](/img/structure/B5415716.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5415728.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5415743.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)

![(2R*,3S*,6R*)-5-butyryl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5415773.png)
![4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5415779.png)
![(3S*,5R*)-1-(3-cyclopentylpropanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5415788.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)